molecular formula C12H9NO3 B6300015 6-(2-Hydroxyphenyl)picolinic acid, 95% CAS No. 205174-22-7

6-(2-Hydroxyphenyl)picolinic acid, 95%

Cat. No. B6300015
CAS RN: 205174-22-7
M. Wt: 215.20 g/mol
InChI Key: TXYJJMNWKFRFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Hydroxyphenyl)picolinic acid (6-HPA) is a naturally occurring derivative of picolinic acid, a carboxylic acid found in many plants and animals. It is a white crystalline solid with a melting point of 182-183°C and a molecular weight of 212.2 g/mol. 6-HPA is a hydrophilic compound, soluble in water and ethanol, and is used in a wide variety of scientific and industrial applications.

Scientific Research Applications

6-(2-Hydroxyphenyl)picolinic acid, 95% is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a substrate for various enzymes and as a reagent for the synthesis of other compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, 6-(2-Hydroxyphenyl)picolinic acid, 95% is used as a fluorescent dye to study the structure and function of proteins and other biomolecules.

Mechanism of Action

6-(2-Hydroxyphenyl)picolinic acid, 95% has a variety of effects on the body. It is known to inhibit the enzyme tyrosinase, which is responsible for the production of melanin, and has been shown to have anti-inflammatory, anti-oxidative, and anti-bacterial properties. It has also been shown to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
6-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of melanin, reduce inflammation, scavenge reactive oxygen species, and inhibit the production of prostaglandins. In addition, 6-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have anti-cancer, anti-fungal, and anti-viral properties.

Advantages and Limitations for Lab Experiments

6-(2-Hydroxyphenyl)picolinic acid, 95% has a number of advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it is a stable compound, with a low toxicity and no known side effects. However, 6-(2-Hydroxyphenyl)picolinic acid, 95% can be difficult to work with due to its hydrophilic nature, and it is not soluble in organic solvents.

Future Directions

In the future, 6-(2-Hydroxyphenyl)picolinic acid, 95% is likely to be used in a variety of applications. It could be used to develop new pharmaceuticals, cosmetics, and other products. Additionally, it could be used in the development of new diagnostic tests and treatments for various diseases. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and therapies. Finally, its use in the synthesis of polymers, dyes, and other materials could lead to the development of new materials and products.

Synthesis Methods

6-(2-Hydroxyphenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of phenol with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid. This produces 6-hydroxy-2-acetic acid, which is then reacted with picolinic acid in the presence of an alkaline catalyst, such as sodium hydroxide. This reaction yields 6-(2-Hydroxyphenyl)picolinic acid, 95%.

properties

IUPAC Name

6-(2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-7-2-1-4-8(11)9-5-3-6-10(13-9)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYJJMNWKFRFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxyphenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.